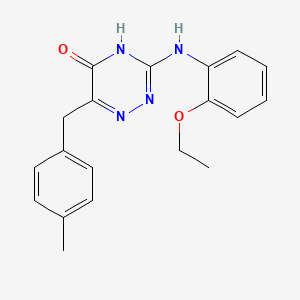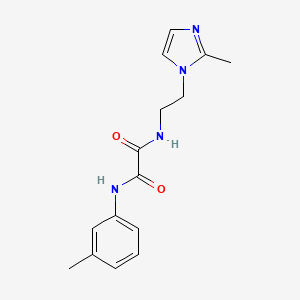![molecular formula C16H22N2O2 B2960810 3-methyl-3-phenyl-N-[2-(prop-2-enamido)ethyl]butanamide CAS No. 1355633-13-4](/img/structure/B2960810.png)
3-methyl-3-phenyl-N-[2-(prop-2-enamido)ethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-3-phenyl-N-[2-(prop-2-enamido)ethyl]butanamide is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3-phenyl-N-[2-(prop-2-enamido)ethyl]butanamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-3-phenylbutanoic acid with 2-aminoethyl prop-2-enamide under specific conditions to form the desired compound. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-3-phenyl-N-[2-(prop-2-enamido)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
3-methyl-3-phenyl-N-[2-(prop-2-enamido)ethyl]butanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-methyl-3-phenyl-N-[2-(prop-2-enamido)ethyl]butanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-methyl-N-phenylbut-2-enamide
- 3-methyl-3-phenylbutanoic acid
- 2-aminoethyl prop-2-enamide
Uniqueness
Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity .
Propiedades
IUPAC Name |
3-methyl-3-phenyl-N-[2-(prop-2-enoylamino)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-4-14(19)17-10-11-18-15(20)12-16(2,3)13-8-6-5-7-9-13/h4-9H,1,10-12H2,2-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMRXAQRNNBDPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NCCNC(=O)C=C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2960732.png)
![N-[(1-Methyl-3-phenylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2960733.png)
![3-(2H-1,3-benzodioxol-5-yl)-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2960734.png)
![N-(4-fluorobenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2960735.png)
![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2960738.png)
![ethyl 1-(4-methylphenyl)-6-oxo-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2960740.png)

![1-(3,5-Dimethylpiperidin-1-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2960744.png)
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2960746.png)



amino}acetamide](/img/structure/B2960750.png)
